Civentichem CV-624
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Civentichem CV-624, also known as cyclohexanecarboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, is a chemical compound with the molecular formula C13H15NO6S and a molecular weight of 313.33 g/mol . This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Civentichem CV-624 involves several steps, starting with the preparation of the necessary raw materials. The synthetic route typically includes the sulfonylation of cyclohexanecarboxylic acid with 2-nitrophenylsulfonyl chloride under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced equipment and techniques to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Civentichem CV-624 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Civentichem CV-624 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and advanced intermediates for various industrial processes
Wirkmechanismus
The mechanism of action of Civentichem CV-624 involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its reactivity and interactions with other molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Civentichem CV-624 can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: These compounds have a sulfonyl group, which imparts unique reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Eigenschaften
CAS-Nummer |
889939-38-2 |
---|---|
Molekularformel |
C13H15NO6S |
Molekulargewicht |
313.33 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)sulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H15NO6S/c15-13(16)9-4-3-5-10(8-9)21(19,20)12-7-2-1-6-11(12)14(17)18/h1-2,6-7,9-10H,3-5,8H2,(H,15,16) |
InChI-Schlüssel |
INFGZBLWTZVKNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.